4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone
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Overview
Description
4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone is a complex organic compound that belongs to the class of indanones. Indanones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. This compound features multiple methoxy groups and a benzodioxole moiety, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indanone Core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and an acid catalyst.
Formation of the Benzodioxole Moiety: This step may involve the cyclization of a catechol derivative with formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the indanone core, leading to the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and benzodioxole moiety could play a role in binding interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethoxy-1-indanone: Lacks the benzodioxole moiety.
3-(7-Methoxy-1,3-benzodioxol-5-YL)-1-indanone: Lacks the additional methoxy groups.
Uniqueness
The presence of both multiple methoxy groups and a benzodioxole moiety makes 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone unique
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4,5,6-trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H20O7/c1-22-14-5-10(6-16-18(14)27-9-26-16)11-7-13(21)12-8-15(23-2)19(24-3)20(25-4)17(11)12/h5-6,8,11H,7,9H2,1-4H3 |
InChI Key |
HHCDDFLUHAYJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=CC(=C(C(=C34)OC)OC)OC |
Origin of Product |
United States |
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